molecular formula C16H13ClN2 B8732830 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole

3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole

Cat. No. B8732830
M. Wt: 268.74 g/mol
InChI Key: GRFYWAXTYZYSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05744614

Procedure details

326.7 parts (2 mol) of sulfuric acid were initiially introduced into the stirring flask. 37.5 parts (0.75 mol) of hydrazine hydrate, 100 parts (0.75 mol) of 4-methylacetophenone, 105 parts (0.75 mol) of 4-chlorobenzaldehyde and 1 part (0.0067 mol) of sodium iodide were meteredin in succession at room temperature. The reaction mixture was brought to 140° C. by distilling off water and kept at 140° C. for 2.5 hours. 140 parts of water were distilled off. The mixture was diluted with500 parts of water and neutralized with 500 parts (12.5 mol) of 20% strength by weight sodium hydroxide solution. After filtering off the solid it was washed until sulfate-free and dried. 189 parts of 3-(4-chlorophenyl)-5-(4-methylphenyl)pyrazole having a purity of 98% (HPLC) were obtained, which corresponds to a yield of 92% of theory. M.p.:228° C.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Quantity
0.75 mol
Type
reactant
Reaction Step Four
Quantity
0.0067 mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.[NH2:7][NH2:8].[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([CH3:18])=O)=[CH:12][CH:11]=1.[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([CH:24]=O)=[CH:22][CH:21]=1.[I-].[Na+]>>[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([C:24]2[CH:18]=[C:16]([C:13]3[CH:14]=[CH:15][C:10]([CH3:9])=[CH:11][CH:12]=3)[NH:8][N:7]=2)=[CH:22][CH:21]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.75 mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.75 mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C
Step Four
Name
Quantity
0.75 mol
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0.0067 mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
was brought to 140° C.
DISTILLATION
Type
DISTILLATION
Details
by distilling off water
DISTILLATION
Type
DISTILLATION
Details
140 parts of water were distilled off
ADDITION
Type
ADDITION
Details
The mixture was diluted with500 parts of water
FILTRATION
Type
FILTRATION
Details
After filtering off the solid it
WASH
Type
WASH
Details
was washed until sulfate-free
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NNC(=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.